2-Nitroterephthalamic acid

Vue d'ensemble

Description

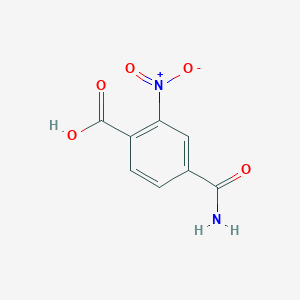

2-Nitroterephthalamic acid is an organic compound with the molecular formula O2NC6H3-1,4-(CO2H)2 . It has a molecular weight of 211.13 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two carboxylic acid groups and one nitro group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (211.13) and its molecular formula (O2NC6H3-1,4-(CO2H)2) . Further analysis of its properties would require specific experimental data .

Applications De Recherche Scientifique

Synthesis of 2-Aryl Terephthalates

2-Nitroterephthalamic acid is a precursor in the synthesis of 2-aryl terephthalates. A novel approach involves the annulation of nitroallylic acetates with stabilized sulfur ylides, leading to 2-aryl terephthalates through a cascade of reactions. These products have potential applications as monomers in polymer chemistry and as precursors for farnesyltransferase inhibitors (Lakshminarayana Satham & I. Namboothiri, 2018).

Photocleavable Protecting Group for Carboxylic Acids

This compound derivatives, such as 2-nitro-3-naphthalenemethanol (NNM), have been studied for use as efficient photocleavable protecting groups for molecules containing carboxylic functions. NNM exhibits superior photochemical properties compared to traditional 2-nitrobenzyl chromophores and is effective in photoreleasing carboxylic acids in almost quantitative yield (Anil Kumar Singh & Prashant K. Khade, 2005).

Tropospheric Chemistry

Research into the role of nitrous acid (HONO) in tropospheric chemistry involves studying the vertical gradients of HONO, for which this compound may be relevant. Elevated daytime HONO concentrations point to unidentified, photolytically enhanced HONO sources, crucial for understanding the atmospheric chemistry of nitrous compounds (K. Wong et al., 2011).

Nitration and Photonitration Studies

This compound is relevant in the study of nitration processes of aromatic compounds. Understanding the mechanisms of nitration in aqueous systems, as observed with naphthalene, has implications for environmental chemistry, especially in atmospheric hydrometeors and PAH nitration in particulate matter (D. Vione et al., 2005).

Nanocomposites for Concrete

Derivatives of nitrobenzoic acid, closely related to this compound, have been used to develop nanocomposites for concrete applications. These composites, involving intercalation into layered double hydroxide-like materials, hold promise for controlling the kinetics of cement hydration and have potential in advanced construction materials (L. Raki, J. Beaudoin & L. Mitchell, 2004).

PET Imaging of Retinoid X Receptor

In medical imaging, derivatives of this compound have been used in synthesizing fluorine-18-labeled compounds for PET imaging. This research contributes to developing new agents for visualizing biological processes in vivo, particularly in studying the retinoid X receptor (Min Wang et al., 2014).

Safety and Hazards

Propriétés

IUPAC Name |

4-carbamoyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c9-7(11)4-1-2-5(8(12)13)6(3-4)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUFCFXGNSMISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-thienyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2475808.png)

![1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2475815.png)

![N-benzyl-4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2475818.png)

![2-Chloro-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]acetamide](/img/structure/B2475827.png)